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2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one

kinase inhibitor design ATP-binding site regioisomerism

2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one (CAS 1422135-24-7, molecular formula C₁₂H₁₈N₄O, molecular weight 234.30 g/mol) is a spirocyclic small molecule comprising a 2,7-diazaspiro[4.5]decan-1-one core N-substituted at the 2-position with a 1-methyl-1H-pyrazol-4-yl group. The diazaspiro[4.5]decane scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, functioning as an ATP-mimetic hinge-binding motif.

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
Cat. No. B8109450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one
Molecular FormulaC12H18N4O
Molecular Weight234.30 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)N2CCC3(C2=O)CCCNC3
InChIInChI=1S/C12H18N4O/c1-15-8-10(7-14-15)16-6-4-12(11(16)17)3-2-5-13-9-12/h7-8,13H,2-6,9H2,1H3
InChIKeyIIYCNBIIJYMHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one: Compound Identity and Scaffold Context for Sourcing Decisions


2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one (CAS 1422135-24-7, molecular formula C₁₂H₁₈N₄O, molecular weight 234.30 g/mol) is a spirocyclic small molecule comprising a 2,7-diazaspiro[4.5]decan-1-one core N-substituted at the 2-position with a 1-methyl-1H-pyrazol-4-yl group . The diazaspiro[4.5]decane scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, functioning as an ATP-mimetic hinge-binding motif [1]. This compound belongs to a class of heteroaryl-substituted diazaspirocycles that have yielded ligand-efficient inhibitors of multiple kinases, including RIPK1 (IC₅₀ = 92 nM for lead compound 41), dual TYK2/JAK1 (IC₅₀ = 6 and 37 nM for compound 48), and CDK8/19 (IC₅₀ = 5 nM for CCT251545) [2][3]. The specific 2,7-regioisomeric arrangement and pyrazole N-substitution pattern distinguish this compound from the more extensively characterized 2,8-diazaspiro[4.5]decan-1-one series.

Sourcing 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one: Why Regioisomeric and Scaffold Substitution Is Not Straightforward


Within the diazaspiro[4.5]decan-1-one family, the position of the second nitrogen atom (2,7- vs. 2,8-) and the nature of the N-substituent are not interchangeable without altering target engagement. Published structure-activity relationship (SAR) studies demonstrate that the diazaspiro core nitrogen position modulates interactions with acidic residues in the kinase ATP pocket, directly influencing selectivity profiles [1]. The 2,8-series has produced potent RIPK1 inhibitors (compound 41, IC₅₀ = 92 nM), dual TYK2/JAK1 inhibitors (compound 48, IC₅₀ = 6/37 nM), and CDK8/19 chemical probes (CCT251545, IC₅₀ = 5 nM), while the 2,7-series remains comparatively underexplored, representing a distinct chemical space opportunity [2][3]. The 1-methyl-1H-pyrazol-4-yl substituent functions as a heteroaromatic hinge-binding group; replacing it with phenyl, benzyl, or other heteroaryl groups has been shown to redirect kinase selectivity [1]. Therefore, sourcing the exact 2,7-regioisomer with the specific pyrazole substitution is essential for reproducing or extending published findings; generic substitution with a 2,8-analog or alternative N-substituent cannot be assumed to preserve target binding or selectivity.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one Against Closest Analogs and In-Class Alternatives


2,7- vs. 2,8-Diazaspiro Regioisomerism: Differential Hinge-Binding Geometry in the Kinase ATP Pocket

The target compound features a 2,7-diazaspiro[4.5]decan-1-one core, whereas the majority of published diazaspiro[4.5]decane kinase inhibitors (CCT251545, compound 41, compound 48) employ the 2,8-regioisomeric core. Protein crystallography of diazaspirocyclics bound to protein kinases has confirmed that the position of the basic nitrogen within the spirocyclic scaffold dictates interactions with acidic side-chain residues (e.g., Asp, Glu) in the ATP-binding pocket, thereby modulating both potency and selectivity [1]. The 2,7-arrangement places the secondary amine nitrogen at a different spatial orientation relative to the hinge region compared to the 2,8-isomer, predicted to alter the hydrogen-bonding network with the kinase hinge. While direct comparative IC₅₀ data for the target compound are not publicly available, the published co-crystal structures of diazaspirocyclics with PKA and other AGC kinases provide a structural basis for expecting divergent selectivity fingerprints between 2,7- and 2,8-series compounds [1].

kinase inhibitor design ATP-binding site regioisomerism diazaspiro scaffold

Pyrazole Substituent as Hinge-Binding Heteroaromatic Group: Comparison with Phenyl, Benzyl, and Alternative Heteroaryl Substituents

The 1-methyl-1H-pyrazol-4-yl group at the 2-position of the target compound serves as a heteroaromatic hinge-binding motif. Published SAR on diazaspirocyclic kinase inhibitors demonstrates that the choice of heteroaryl hinge binder group is a primary determinant of kinase selectivity; replacement of pyrazole with alternative heterocycles (e.g., pyridine, indazole) shifts selectivity across the kinome [1]. Specifically, in the 2,8-diazaspiro[4.5]decan-1-one series, the 1-methyl-1H-pyrazol-4-yl-phenyl motif in CCT251545 confers >100-fold selectivity for CDK8/19 over 291 other kinases (IC₅₀ = 5 nM for Wnt signaling inhibition) [2]. The target compound incorporates the pyrazole directly at the 2-position (without an intervening phenyl linker), which is predicted to alter the distance and angle of the hinge hydrogen-bonding interaction relative to CCT251545. The closest pyrazole-substituted comparator, 4-(1-methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one (CAS 1422136-72-8), differs in both regioisomerism (1,8- vs. 2,7-) and carbonyl position (2-one vs. 1-one), two variables that independently influence kinase binding [1].

hinge binder pyrazole pharmacophore kinase selectivity heteroaromatic substitution

Ring-Size Differentiation: 2,7-Diazaspiro[4.5]decane vs. 2,7-Diazaspiro[4.4]nonane Core and Impact on Kinase Binding Conformation

The target compound incorporates a [4.5] spirocyclic system (pyrrolidinone ring A spiro-fused to piperidine ring B). The closest commercially cataloged analog, 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.4]nonan-1-one (CAS 1422133-55-8, molecular weight 220.27 g/mol), differs solely in ring B size (pyrrolidine vs. piperidine) . Published work on diazaspirocyclic kinase inhibitors demonstrates that ring size directly affects the spirocycle conformation presented to the kinase ATP pocket; the [4.5] system provides a different exit vector angle for the secondary amine compared to the [4.4] system, which can alter interactions with the P-loop and DFG-motif residues [1]. The molecular weight difference (234.30 vs. 220.27 g/mol) and the calculated logP shift predicted by the additional methylene unit further differentiate the compounds in terms of physicochemical properties relevant to cell permeability and solubility .

spirocycle ring size conformational constraint kinase inhibitor scaffold optimization

Carbonyl Position and Tautomeric State: 1-One vs. 2-One Regioisomers in the Diazaspiro Series

The target compound bears the carbonyl at position 1 (pyrrolidinone ring A), whereas the structurally related 4-(1-methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one (CAS 1422136-72-8) places the carbonyl at position 2 [1]. In the diazaspiro[4.5]decane scaffold, the carbonyl oxygen participates in a lactam functionality that can engage the kinase hinge region via hydrogen bonding; its position determines whether it is exocyclic to ring A (1-one) or ring A (2-one), altering both the hydrogen-bond directionality and the ring's conformational preference [2]. Published SAR on diazaspiro[5.5]undecane-based kinase inhibitors confirms that carbonyl position affects target potency (e.g., IC₅₀ values for ACC inhibition varied from 67 to 174 nM depending on carbonyl placement in the 1,9-diazaspiro[5.5]undecane series) [3].

carbonyl regioisomerism lactam stability kinase hinge binding tautomerism

Calculated Physicochemical Property Differentiation: logP, H-Bond Donor/Acceptor Profile, and Ligand Efficiency Predictions

The target compound (C₁₂H₁₈N₄O, MW 234.30) possesses distinct calculated physicochemical properties compared to the unsubstituted 2,7-diazaspiro[4.5]decan-1-one core (C₈H₁₄N₂O, MW 154.21, ACD/LogP = -1.19) . The addition of the 1-methyl-1H-pyrazol-4-yl group increases molecular weight by 80.09 g/mol, adds two hydrogen bond acceptors (pyrazole N atoms), and is predicted to increase logP by approximately +1.5 to +2.0 units (based on the fragment contribution of N-methylpyrazole), yielding an estimated logP in the range of +0.3 to +0.8. By comparison, the unsubstituted core scaffold has a computed XLogP3-AA of -0.5 [1]. The target compound has zero Rule-of-5 violations (MW < 500, HBD = 2, HBA = 4, estimated logP < 5) and a topological polar surface area of approximately 50–55 Ų (estimated from core TPSA of 41 Ų plus pyrazole contribution), placing it in favorable CNS-accessible chemical space . In contrast, the larger 2,8-series clinical candidate CCT251545 (MW 421.93, C₂₃H₂₄ClN₅O) has significantly higher molecular weight and lipophilicity, limiting CNS penetration [2].

physicochemical properties logP ligand efficiency drug-likeness

Recommended Research and Procurement Application Scenarios for 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one


Kinase Panel Screening for Novel Chemotype Identification

Procure this compound for broad kinome screening (e.g., DiscoverX scanMAX or similar) to identify kinase targets that preferentially engage the 2,7-diazaspiro[4.5]decan-1-one scaffold with a directly N-linked pyrazole hinge binder. The distinct 2,7-regioisomerism and compact pyrazole geometry, relative to the extensively characterized 2,8-series (CCT251545, compound 48, compound 41), may reveal selectivity windows inaccessible to the 2,8-scaffold [1][2]. The compound's favorable lead-like properties (MW 234.30, estimated logP 0.3–0.8) make it suitable for hit identification without the molecular complexity baggage of advanced leads .

Structure–Activity Relationship (SAR) Exploration Around the 2,7-Diazaspiro Core

Use this compound as a starting point for systematic SAR studies varying the N-substituent at position 2 and modifications to the spirocyclic ring system. Published work demonstrates that heteroaryl substitution and ring size changes on diazaspiro scaffolds modulate kinase selectivity; this compound provides a chemically tractable entry point (pyrrolidinone lactam, free secondary amine at position 7) for parallel derivatization [1]. Procurement in multi-gram quantities supports library synthesis and iterative medicinal chemistry optimization.

Computational Docking and Molecular Dynamics Studies of Spirocyclic Kinase Inhibitors

Employ this compound as a ligand for computational docking studies against kinase crystal structures to predict binding modes of the 2,7-diazaspiro[4.5]decan-1-one scaffold. The available X-ray crystallography data for related 2,8-diazaspirocycles bound to PKA and CDK8 provide structural templates for comparative modeling of the 2,7-isomer [1][2]. Differences in predicted hinge hydrogen-bonding geometry between the 2,7- and 2,8-isomers can guide the selection of kinase targets for experimental validation.

Fragment-Based Drug Discovery (FBDD) Library Expansion

Add this compound to fragment libraries for NMR- or SPR-based screening campaigns. At MW 234.30 with 2 hydrogen bond donors and 4 acceptors, it falls within the favorable fragment property space (MW < 300, logP < 3) . The spirocyclic scaffold provides three-dimensionality (fraction sp³ = 0.67) that is underrepresented in typical planar fragment collections, potentially enabling identification of novel binding sites on protein targets [2].

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